molecular formula C13H20N2O B231443 1-Phenyl-2-(4-piperidinylamino)ethanol

1-Phenyl-2-(4-piperidinylamino)ethanol

Cat. No. B231443
M. Wt: 220.31 g/mol
InChI Key: NRYHIIHGRRHTMH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-Phenyl-2-(4-piperidinylamino)ethanol, also known as PPAE, is a chemical compound that has been extensively studied for its potential therapeutic applications. PPAE belongs to the family of beta-adrenergic receptor agonists, which are known to have a range of effects on the cardiovascular and respiratory systems. In

Scientific Research Applications

1-Phenyl-2-(4-piperidinylamino)ethanol has been studied extensively for its potential therapeutic applications. It has been shown to have bronchodilatory effects, making it a potential treatment for asthma and other respiratory conditions. 1-Phenyl-2-(4-piperidinylamino)ethanol has also been studied for its potential use in the treatment of heart failure, as it has been shown to improve cardiac function in animal models.

Mechanism Of Action

1-Phenyl-2-(4-piperidinylamino)ethanol acts as a beta-adrenergic receptor agonist, specifically targeting the beta-2 adrenergic receptors. Activation of these receptors leads to relaxation of smooth muscle, resulting in bronchodilation and improved air flow. 1-Phenyl-2-(4-piperidinylamino)ethanol also has positive inotropic effects on the heart, leading to improved cardiac function.

Biochemical And Physiological Effects

1-Phenyl-2-(4-piperidinylamino)ethanol has a range of biochemical and physiological effects. It has been shown to increase cyclic AMP levels in bronchial smooth muscle cells, leading to relaxation and bronchodilation. 1-Phenyl-2-(4-piperidinylamino)ethanol also increases calcium uptake in cardiac myocytes, leading to improved cardiac contractility. In addition, 1-Phenyl-2-(4-piperidinylamino)ethanol has been shown to have anti-inflammatory effects, making it a potential treatment for inflammatory conditions.

Advantages And Limitations For Lab Experiments

1-Phenyl-2-(4-piperidinylamino)ethanol has several advantages for use in lab experiments. It is a well-characterized compound with known synthesis methods and properties. 1-Phenyl-2-(4-piperidinylamino)ethanol is also relatively stable, making it suitable for long-term storage and use. However, there are also some limitations to the use of 1-Phenyl-2-(4-piperidinylamino)ethanol in lab experiments. It can be difficult to obtain pure 1-Phenyl-2-(4-piperidinylamino)ethanol, and its effects can vary depending on the experimental conditions.

Future Directions

There are many potential future directions for research on 1-Phenyl-2-(4-piperidinylamino)ethanol. One area of interest is the development of new formulations or delivery methods for 1-Phenyl-2-(4-piperidinylamino)ethanol, which could improve its efficacy and reduce side effects. Another area of interest is the study of 1-Phenyl-2-(4-piperidinylamino)ethanol in combination with other drugs, to determine if it could enhance their therapeutic effects. Finally, there is potential for the development of new drugs based on the structure of 1-Phenyl-2-(4-piperidinylamino)ethanol, which could have improved efficacy and fewer side effects.

Synthesis Methods

1-Phenyl-2-(4-piperidinylamino)ethanol can be synthesized through a multi-step process involving the reaction of phenylacetonitrile with 4-piperidinone to form 1-phenyl-2-(4-piperidinyl)acetonitrile. This compound is then reduced using lithium aluminum hydride to form 1-Phenyl-2-(4-piperidinylamino)ethanol. The synthesis of 1-Phenyl-2-(4-piperidinylamino)ethanol has been optimized to improve yield and purity, making it a viable compound for research and development.

properties

Product Name

1-Phenyl-2-(4-piperidinylamino)ethanol

Molecular Formula

C13H20N2O

Molecular Weight

220.31 g/mol

IUPAC Name

1-phenyl-2-(piperidin-4-ylamino)ethanol

InChI

InChI=1S/C13H20N2O/c16-13(11-4-2-1-3-5-11)10-15-12-6-8-14-9-7-12/h1-5,12-16H,6-10H2

InChI Key

NRYHIIHGRRHTMH-UHFFFAOYSA-N

SMILES

C1CNCCC1NCC(C2=CC=CC=C2)O

Canonical SMILES

C1CNCCC1NCC(C2=CC=CC=C2)O

Origin of Product

United States

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